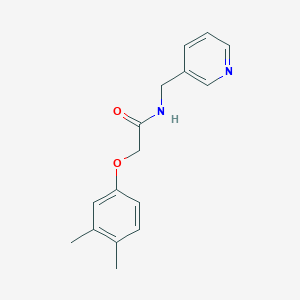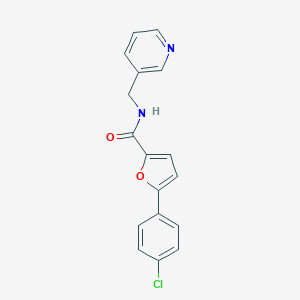![molecular formula C23H19ClN2O5 B251894 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251894.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neuropsychiatric disorders. It belongs to the class of benzoxazoles and has shown promising results in preclinical studies for the treatment of depression, anxiety, and substance abuse disorders.
Mecanismo De Acción
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the brain. The KOR has been implicated in the regulation of stress responses, mood, and addiction. By blocking the activity of the KOR, this compound may modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the reward pathway in the brain, which may be beneficial in the treatment of substance abuse disorders. In addition, this compound has been shown to decrease the activity of the stress pathway in the brain, which may be beneficial in the treatment of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It has a high affinity for the KOR, which makes it a potent antagonist of this receptor. In addition, it has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. One potential application is in the treatment of substance abuse disorders, where it has shown promising results in preclinical studies. Another potential application is in the treatment of depression and anxiety disorders, where it may be beneficial in modulating the activity of the stress pathway in the brain. In addition, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-chloroaniline with salicylic acid in the presence of phosphorus oxychloride to form 2-(4-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been extensively studied in preclinical models for its potential therapeutic effects on neuropsychiatric disorders. It has shown efficacy in animal models of depression, anxiety, and substance abuse disorders. In addition, this compound has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.
Propiedades
Fórmula molecular |
C23H19ClN2O5 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22(27)25-16-8-9-18-17(12-16)26-23(31-18)13-4-6-15(24)7-5-13/h4-12H,1-3H3,(H,25,27) |
Clave InChI |
CGNZPUHJAGVIHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
